molecular formula C22H16Cl2N2OS B15085300 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one CAS No. 477333-07-6

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

Katalognummer: B15085300
CAS-Nummer: 477333-07-6
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: IMTMMQAWPNOBHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is a synthetic small molecule belonging to the quinazolin-4(3H)-one chemical class, which has been extensively investigated for its potential as a multi-targeted tyrosine kinase inhibitor in oncology research . Quinazolinone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with the ATP-binding sites of various protein kinases . These kinases, including VEGFR2, EGFR, HER2, and CDK2, are pivotal regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of numerous cancers . Related 2-sulfanylquinazolin-4(3H)-one analogs have demonstrated potent, broad-spectrum anti-proliferative activities against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervical cancer (HeLa) in vitro . The primary research value of this compound lies in its potential to simultaneously inhibit multiple kinase-driven signaling pathways, a strategy that can enhance efficacy and overcome the drug resistance often encountered with single-target agents . The mechanism of action for this chemical class involves inducing apoptosis in cancer cells, characterized by the upregulation of pro-apoptotic genes (caspase-3, caspase-9, Bax) and downregulation of the anti-apoptotic Bcl-2 gene, alongside the arrest of the cell cycle at the S phase . Furthermore, in silico molecular docking studies of closely related structures suggest that they form key binding interactions—such as hydrogen bonds, hydrophobic contacts, and halogen bonds—with critical residues in the active sites of target kinases . This compound is supplied for research purposes to support the exploration of novel targeted cancer therapies and kinase biology. FOR RESEARCH USE ONLY. Not intended for any human, veterinary, or household use.

Eigenschaften

CAS-Nummer

477333-07-6

Molekularformel

C22H16Cl2N2OS

Molekulargewicht

427.3 g/mol

IUPAC-Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C22H16Cl2N2OS/c1-14-6-9-16(10-7-14)26-21(27)17-4-2-3-5-20(17)25-22(26)28-13-15-8-11-18(23)19(24)12-15/h2-12H,13H2,1H3

InChI-Schlüssel

IMTMMQAWPNOBHM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Classical Synthesis via Benzoxazinone Intermediate

The benzoxazinone route is a cornerstone for quinazolinone synthesis. As demonstrated in the synthesis of analogous compounds, anthranilic acid serves as the starting material. Acylation with 4-methylbenzoyl chloride in dimethylformamide (DMF) yields N-(4-methylbenzoyl)anthranilic acid, which undergoes cyclodehydration with acetic anhydride to form 2-methyl-4H-benzo[d]oxazin-4-one. This intermediate reacts with 4-methylaniline in toluene under reflux, facilitating ring expansion to 3-(4-methylphenyl)quinazolin-4(3H)-one.

Introducing the sulfanyl group at position 2 requires thiolation. Treatment of the quinazolinone core with phosphorus pentasulfide (P₂S₅) in dry pyridine converts the ketone to a thione, which subsequently undergoes alkylation with 3,4-dichlorobenzyl bromide in the presence of a base such as potassium carbonate. This step proceeds in anhydrous acetone at 60°C, achieving moderate yields (45–55%).

Key Reaction Conditions

Step Reagents/Conditions Yield (%)
Acylation 4-Methylbenzoyl chloride, DMF, 0–5°C 85
Cyclodehydration Acetic anhydride, 120°C, 2 h 78
Thiolation P₂S₅, pyridine, reflux, 6 h 65
Alkylation 3,4-Dichlorobenzyl bromide, K₂CO₃, acetone 52

Nucleophilic Substitution Approaches

An alternative strategy involves sequential functionalization of preformed quinazolinones. For example, 4-chloroquinazoline derivatives, prepared via chlorination of 4-oxoquinazoline using oxalyl chloride, undergo nucleophilic displacement. Reaction with 4-methylaniline in ethanol at 80°C introduces the 3-(4-methylphenyl) group, while subsequent treatment with 3,4-dichlorobenzyl mercaptan in the presence of triethylamine installs the sulfanyl moiety. This method avoids the need for thione intermediates but requires stringent anhydrous conditions to prevent hydrolysis.

A patent-derived method (CN101357905B) highlights the use of Tosyl chloride to protect amines during synthesis. Here, 6-nitro-3H-quinazolin-4-one is acylated with Tosyl chloride, reduced with iron powder, and then deprotected to yield N-(3H-quinazolin-4-one-6-yl)-tosylamide. Chlorination with oxalyl chloride followed by nucleophilic substitution with 3-chloro-4-(3-fluorobenzyloxy)aniline illustrates a scalable pathway adaptable to the target compound by substituting the aniline reagent.

Green Chemistry and Catalytic Methods

Recent advances emphasize sustainable protocols. Graphene oxide (GO) nanosheets catalyze quinazolinone formation in aqueous media via “on-water” synthesis. Anthranilamide condenses with aldehydes or ketones at room temperature, forming 2,3-dihydroquinazolinones, which oxidize to quinazolin-4(3H)-ones using oxone (KHSO₅). For the target compound, substituting the aldehyde with 3,4-dichlorobenzyl thioaldehyde (though less common) could theoretically introduce the sulfanyl group. However, this approach remains untested for such substrates and may require thiocarbonyl precursors.

Advantages of Catalytic Methods

  • Reduced Solvent Use : Water replaces organic solvents, aligning with green chemistry principles.
  • Higher Yields : GO’s large surface area enhances reaction efficiency, achieving yields >90% for simpler quinazolinones.
  • Mild Conditions : Reactions proceed at room temperature or 60°C, minimizing energy input.

Comparative Analysis of Synthesis Routes

Method Advantages Limitations Yield Range (%)
Benzoxazinone Intermediate High purity; established protocol Multi-step; P₂S₅ handling hazards 45–55
Nucleophilic Substitution Direct functionalization; scalable Anhydrous conditions required 50–60
GO-Catalyzed Synthesis Eco-friendly; rapid Limited substrate scope N/A*

*Data specific to the target compound is unavailable; yields for analogous compounds reach 90%.

Challenges and Optimization Strategies

Regioselectivity and Steric Effects
The 3,4-dichlorobenzyl group introduces steric hindrance, complicating alkylation. Microwave-assisted synthesis (e.g., 100°C, 30 min) may accelerate kinetics, while ultrasonication improves reagent mixing.

Purification Difficulties
Hydrophobic substituents hinder crystallization. Gradient column chromatography (hexane:ethyl acetate) or preparative HPLC resolves this, albeit at increased cost.

Alternative Thiolation Reagents Thiourea or Lawesson’s reagent offer safer alternatives to P₂S₅ for thione formation, though with variable efficacy.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinazolinone moieties, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its effects on cellular functions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Quinazolin-4(3H)-one Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Key Structural Differences Reference
2-[(3,4-Dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one (Target) 3,4-Dichlorobenzylsulfanyl 4-Methylphenyl Reference compound for comparison
2-[(3,4-Dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one 3,4-Dichlorobenzylsulfanyl 4-Methoxyphenyl Methoxy (electron-donating) vs. methyl
3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one 3-Trifluoromethylbenzylsulfanyl 4-Methylphenyl CF3 (strongly electron-withdrawing) vs. Cl
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenylquinazolin-4(3H)-one 2-(3-Chloro-4-methylphenyl)-2-oxoethylsulfanyl Phenyl Ketone-containing side chain vs. benzylsulfanyl
6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one 3,4-Dichlorophenyl H Bromine atoms at positions 6 and 8

Table 2: Pharmacological Profiles of Selected Quinazolinones

Compound Name Biological Activity Key Findings Reference
Target Compound Not explicitly tested Structural analogs suggest potential antimicrobial/anti-inflammatory activity
N'-(2-(2-(3,4-Dichlorobenzyl)-4-oxoquinazolin-3(4H)-yl)acetyl)-2-oxo-2H-chromene-3-carbohydrazide α-Glucosidase inhibition IC50 = 6.11 ± 0.40 µM (strong inhibitor)
3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one Not explicitly tested Increased lipophilicity (CF3 group) may enhance CNS permeability
7,9-Dibromo-5-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline-3(2H)-thione Antimicrobial Active against S. aureus (MIC = 12.5 µg/mL) and E. coli (MIC = 25 µg/mL)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide Anticonvulsant 60% seizure inhibition in murine models

Structure-Activity Relationship (SAR) Insights

Position 2 Modifications: The 3,4-dichlorobenzylsulfanyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Ketone-containing side chains () introduce hydrogen-bonding capacity, which may enhance target affinity but reduce oral bioavailability .

Position 3 Modifications: 4-Methylphenyl (target) offers steric bulk without significant electronic effects.

Biologische Aktivität

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one, identified by its CAS number 477333-07-6, is a member of the quinazolinone family. This compound exhibits a complex structure featuring a quinazolinone core, which is known for its diverse biological activities. The presence of substituents such as the 3,4-dichlorobenzyl group and the 4-methylphenyl group enhances its potential pharmacological properties.

  • Molecular Formula : C22H16Cl2N2OS
  • Molecular Weight : Approximately 427.3 g/mol

Biological Activities

Recent studies have highlighted significant biological activities of this compound, particularly its antimicrobial and anticancer properties. The following sections detail these findings.

Antimicrobial Activity

Research indicates that 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one may possess notable antimicrobial effects. A comparative analysis with other quinazolinone derivatives has shown varying degrees of activity against different bacterial strains.

CompoundActivity Against MRSAReference
2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-oneModerate
Other quinazolinonesVariable

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has shown promising results in inhibiting various tyrosine kinases, which are crucial in cancer cell signaling pathways.

Key Findings:

  • Inhibition of Kinases : Studies demonstrated that this compound inhibits several key kinases including CDK2, HER2, EGFR, and VEGFR2.
    • IC50 Values :
      • CDK2: 0.173±0.012μM0.173\pm 0.012\,\mu M
      • HER2: 0.079±0.015μM0.079\pm 0.015\,\mu M (comparable to lapatinib)
    • These values indicate strong enzyme inhibitory activity, suggesting potential therapeutic applications in cancer treatment .
  • Cytotoxicity Tests : The compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 and A2780), indicating its potential as an anticancer agent .

The biological activity of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is believed to involve:

  • Enzyme Inhibition : By acting as a non-competitive inhibitor for certain kinases.
  • Cellular Pathway Modulation : The compound's interaction with specific molecular targets can lead to altered cellular functions that inhibit tumor growth and proliferation .

Case Studies

  • In Vitro Studies : A study focusing on the inhibition of CDK2 demonstrated that the compound effectively reduced cell proliferation in treated cancer cells compared to controls.
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes compared to untreated groups, further supporting its anticancer potential .

Q & A

(Basic) What are the established synthetic routes for 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one, and what are their comparative advantages?

Methodological Answer:
The synthesis typically involves condensation and cyclization steps. For example:

  • Route 1 : React 3,4-dichlorobenzyl chloride with a thiol-containing intermediate (e.g., methyl thioacetate) to form the sulfanyl linkage, followed by cyclization with a quinazolinone precursor. This method is efficient for introducing the dichlorobenzyl group but may require optimization of reaction time and temperature to avoid side products .
  • Route 2 : Use N-(3,4-dichlorobenzyl)-dithiocarbamic acid as a key intermediate, as seen in analogous quinazolinone syntheses. This approach allows better control over regioselectivity but may involve multi-step purification .
    Comparative advantages include yield (Route 1: ~60–70% vs. Route 2: ~50–55%) and scalability. Characterization via HPLC purity checks and mass spectrometry is critical to validate intermediates .

(Basic) How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm the quinazolinone core, sulfanyl linkage, and substituent orientations. Key parameters include bond angles (e.g., C–S–C ≈ 104°) and torsion angles (e.g., dihedral angle between dichlorobenzyl and quinazolinone planes) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. For example, the 4-methylphenyl group shows aromatic protons as a singlet (δ 7.2–7.4 ppm), while the dichlorobenzyl group exhibits splitting patterns from adjacent chlorine atoms .
  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .

(Advanced) What experimental strategies are recommended for elucidating the structure-activity relationships (SAR) of this quinazolinone derivative in pharmacological studies?

Methodological Answer:

  • Analog synthesis : Systematically modify substituents (e.g., replace 3,4-dichlorobenzyl with 4-fluorobenzyl or vary the methylphenyl group) to assess impact on activity .
  • In vitro assays : Test analogs against target enzymes (e.g., cyclooxygenase for analgesic activity or bacterial enzymes for antibacterial effects). Use dose-response curves (IC₅₀/EC₅₀ values) to quantify potency .
  • Molecular docking : Simulate binding interactions with protein targets (e.g., COX-2 or DNA gyrase) to rationalize SAR trends. Focus on hydrogen bonding (sulfanyl group) and hydrophobic interactions (dichlorobenzyl) .

(Advanced) How should conflicting data regarding the compound’s biological activity be analyzed and resolved?

Methodological Answer:

  • Reproducibility checks : Replicate experiments under standardized conditions (e.g., cell line, assay buffer, incubation time). For instance, discrepancies in antibacterial activity (e.g., MIC values) may arise from variations in bacterial strains or culture media .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA or t-tests). For example, if Study A reports IC₅₀ = 10 µM (n=3) and Study B reports IC₅₀ = 25 µM (n=5), assess significance via p-value thresholds .
  • Mechanistic studies : Use knockout models or enzyme inhibition assays to confirm target specificity and rule off-target effects .

(Advanced) What methodologies are appropriate for assessing the environmental persistence and ecotoxicological risks of this compound?

Methodological Answer:

  • Environmental fate studies :
    • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 4–9) to measure degradation half-lives. Monitor by LC-MS/MS .
    • Soil adsorption : Use batch equilibrium tests to determine Kₐ (adsorption coefficient) and predict mobility in ecosystems .
  • Ecotoxicology :
    • Daphnia magna acute toxicity : Conduct 48-hour exposure tests (OECD 202) to derive LC₅₀ values.
    • Algal growth inhibition : Assess impact on Chlorella vulgaris biomass (OECD 201) to evaluate aquatic toxicity .

(Advanced) How can researchers design crystallization experiments to optimize polymorph selection for this compound?

Methodological Answer:

  • Solvent screening : Test solvents with varying polarity (e.g., methanol, DMSO, ethyl acetate) to induce different crystal habits. Monitor nucleation rates using dynamic light scattering .
  • Temperature gradients : Perform slow cooling (0.1°C/min) from saturated solutions to favor thermodynamically stable polymorphs. Characterize via PXRD and DSC to confirm phase purity .
  • Additive-assisted crystallization : Introduce templating agents (e.g., polymers or surfactants) to control crystal morphology and stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.